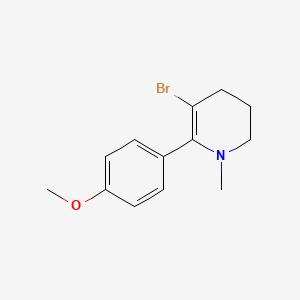
Pyridine, 3-bromo-1,4,5,6-tetrahydro-2-(4-methoxyphenyl)-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 3-bromo-1,4,5,6-tetrahydro-2-(4-methoxyphenyl)-1-methyl-: is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives typically involves multi-step organic reactions. For this compound, a possible synthetic route could involve:
Bromination: Introduction of a bromine atom at the 3-position of the pyridine ring.
Hydrogenation: Partial hydrogenation of the pyridine ring to form the tetrahydro derivative.
Methoxylation: Introduction of a methoxy group at the 4-position of the phenyl ring.
Methylation: Addition of a methyl group at the 1-position of the pyridine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve catalytic processes and optimized reaction conditions to ensure high yield and purity. Common techniques include:
Catalytic hydrogenation: using palladium or platinum catalysts.
Electrophilic aromatic substitution: for bromination and methoxylation.
Nucleophilic substitution: for introducing the methyl group.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions can further hydrogenate the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce fully hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Pyridine derivatives are often used as ligands in coordination chemistry.
Synthesis: They serve as intermediates in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Some pyridine derivatives act as enzyme inhibitors, making them useful in biochemical research.
Medicine
Pharmaceuticals: Pyridine derivatives are found in various drugs due to their biological activity.
Industry
Agrochemicals: Used in the formulation of pesticides and herbicides.
Materials Science: Employed in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action for pyridine derivatives often involves interaction with biological targets such as enzymes or receptors. The specific molecular targets and pathways can vary widely depending on the compound’s structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine: The parent compound, known for its basicity and nucleophilicity.
3-Bromopyridine: A simpler brominated derivative.
4-Methoxypyridine: A methoxylated derivative with different electronic properties.
Uniqueness
The unique combination of bromine, methoxy, and methyl groups in Pyridine, 3-bromo-1,4,5,6-tetrahydro-2-(4-methoxyphenyl)-1-methyl- imparts distinct chemical and biological properties, making it valuable for specific applications that other pyridine derivatives might not fulfill.
Eigenschaften
CAS-Nummer |
61214-42-4 |
|---|---|
Molekularformel |
C13H16BrNO |
Molekulargewicht |
282.18 g/mol |
IUPAC-Name |
5-bromo-6-(4-methoxyphenyl)-1-methyl-3,4-dihydro-2H-pyridine |
InChI |
InChI=1S/C13H16BrNO/c1-15-9-3-4-12(14)13(15)10-5-7-11(16-2)8-6-10/h5-8H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
MCXGUJHXLOWTSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC(=C1C2=CC=C(C=C2)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,8-Dimethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14591872.png)
![3-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]acridin-9(10H)-one](/img/structure/B14591880.png)
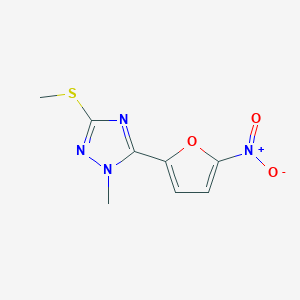
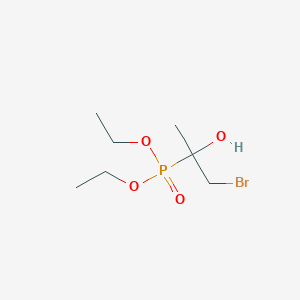
![2-{3-[4-(4-Chlorophenoxy)phenyl]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14591897.png)
![(3S,4S)-3-Chloro-1-phenyl-4-[2-(phenylsulfanyl)phenyl]azetidin-2-one](/img/structure/B14591900.png)
![2,4,6-Trinitrophenol--3,6-dimethylbenzo[g]isoquinoline (1/1)](/img/structure/B14591902.png)
![[Oxido(3,7,11,15-tetramethylhexadec-2-enoxy)phosphoryl] phosphate](/img/structure/B14591904.png)
![1-Phenylethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B14591907.png)
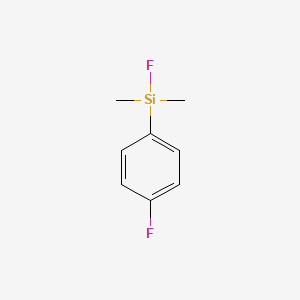
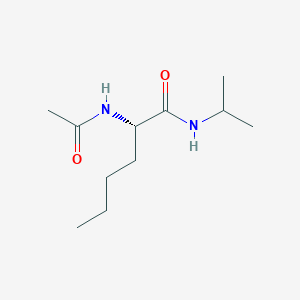
![N-[2-(Benzyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14591917.png)
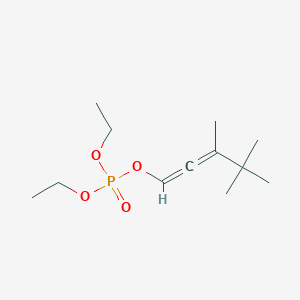
![Benz[g]isoquinoline, 3,6-dimethyl-](/img/structure/B14591948.png)
